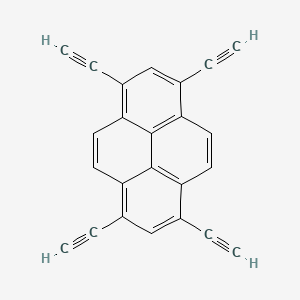

1,3,6,8-Tetraethynylpyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,6,8-tetraethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGRPWUUBFXSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469747 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870259-02-2 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3,6,8-Tetraethynylpyrene

Executive Summary

1,3,6,8-Tetraethynylpyrene is a pivotal molecular building block, distinguished by its pyrene core functionalized with four ethynyl groups. This rigid, planar, and highly conjugated π-electron system imparts exceptional electronic and photophysical properties, making it a highly sought-after precursor in advanced materials science. Its applications span from the creation of high-performance conjugated microporous polymers (CMPs) for photocatalysis to the development of novel organic semiconductors for next-generation electronics. This guide provides an in-depth exploration of the robust synthetic methodologies for obtaining this compound, focusing on the widely adopted Sonogashira-Hagihara cross-coupling reaction. Furthermore, it details the comprehensive characterization techniques required to verify the structure, purity, and unique properties of this versatile compound, offering researchers and developers a validated roadmap to harnessing its full potential.

Introduction: The Significance of this compound

The field of organic electronics and porous materials is driven by the rational design of molecular components that can be assembled into functional architectures. This compound (TEP) stands out as a premier example of such a component. Its structure, featuring a large aromatic pyrene core with four rigidly appended acetylene "arms," provides a unique combination of properties:

-

Enhanced π-Conjugation: The tetraethynyl functionalization dramatically extends the π-electron system of the pyrene core, leading to superior electronic and optical properties, such as strong light absorption and high fluorescence quantum yields.

-

Structural Rigidity and Defined Geometry: The linear ethynyl linkers and planar pyrene core create a well-defined, star-shaped geometry, which is crucial for predictable self-assembly into ordered materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

-

Versatile Reactivity: The terminal alkyne groups are highly reactive and serve as versatile handles for a variety of subsequent chemical transformations, most notably polymerization and further cross-coupling reactions, enabling the construction of complex molecular and polymeric systems.

These attributes make TEP a critical intermediate for materials with applications in photocatalytic hydrogen evolution, organic light-emitting diodes (OLEDs), organic photovoltaics, and advanced sensing technologies. This guide offers a detailed protocol for its synthesis and a framework for its thorough characterization.

Synthesis of this compound

The synthesis of TEP is a multi-step process that requires careful execution. The most efficient and widely adopted strategy involves a palladium- and copper-catalyzed Sonogashira-Hagihara cross-coupling reaction, starting from a halogenated pyrene precursor.

Overall Synthetic Workflow

The pathway begins with the bromination of commercially available pyrene to produce the key intermediate, 1,3,6,8-tetrabromopyrene. This intermediate then undergoes a Sonogashira coupling with a silyl-protected acetylene, followed by a final deprotection step to yield the target molecule.

Caption: Synthetic route to this compound.

Precursor Synthesis: 1,3,6,8-Tetrabromopyrene

The synthesis begins with the exhaustive bromination of pyrene. The choice of reaction conditions is critical to achieve the desired tetrasubstituted product with high regioselectivity.

Protocol:

-

Reaction Setup: In a fume hood, dissolve pyrene in nitrobenzene in a round-bottom flask equipped with a reflux condenser.

-

Bromination: Heat the mixture to 130 °C. Cautiously add bromine (Br₂) dropwise to the solution over a period of 1-2 hours.

-

Reaction Monitoring: Maintain the temperature and stir the reaction for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the resulting precipitate is collected by filtration, washed thoroughly with ethanol and water to remove nitrobenzene and excess bromine, and then dried under vacuum.

-

Purity: The resulting 1,3,6,8-tetrabromopyrene is typically obtained as a pale yellow solid and can be used in the next step, sometimes requiring further purification by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Solvent: Nitrobenzene is used as a high-boiling solvent that can withstand the reaction temperature and facilitate the dissolution of pyrene.

-

Temperature: The elevated temperature (130 °C) is necessary to overcome the activation energy for the electrophilic aromatic substitution and drive the reaction towards tetrabromination.

The Sonogashira-Hagihara Cross-Coupling Reaction

The core of the synthesis is the Sonogashira coupling, a powerful C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The catalytic cycle involves two interconnected cycles: one for palladium and one for copper.

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Mechanism Rationale:

-

Palladium(0) Activation: The active Pd(0) catalyst undergoes oxidative addition with 1,3,6,8-tetrabromopyrene to form a Pd(II) intermediate.

-

Copper Acetylide Formation: Simultaneously, the copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of an amine base to form a copper acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3,6,8-Tetrakis(trimethylsilylethynyl)pyrene

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalysts. Use anhydrous solvents.

-

Reagent Loading: To a Schlenk flask, add 1,3,6,8-tetrabromopyrene, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and triphenylphosphine (PPh₃).

-

Solvent and Base: Add a degassed mixture of anhydrous triethylamine (Et₃N) and tetrahydrofuran (THF).

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) to the mixture via syringe. The use of TMSA is crucial as the TMS group protects the acidic acetylenic proton, preventing self-coupling and other side reactions.

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 12-24 hours.

-

Work-up: After cooling, filter the mixture to remove amine salts. Evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the silyl-protected product as a solid.

Step 2: Deprotection to this compound

-

Reaction Setup: Dissolve the 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene from the previous step in a mixture of THF and methanol.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction is typically rapid.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified, often by recrystallization, to yield this compound as a yellow solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. Key signals include a singlet for the aromatic protons on the pyrene core (positions 2, 4, 5, 7, 9, 10) and a singlet for the four equivalent acetylenic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp-hybridized acetylenic carbons and the sp²-hybridized carbons of the pyrene core.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as MALDI-TOF, is used to confirm the molecular weight of the compound. The calculated exact mass for C₂₄H₁₀ is 298.07825 Da. The observed mass should match this value closely, confirming the elemental composition.

Optical Properties: UV-Vis and Fluorescence Spectroscopy

The extended π-conjugation of TEP results in distinct optical properties compared to unsubstituted pyrene.

-

UV-Vis Absorption: The absorption spectrum shows a significant bathochromic (red) shift compared to pyrene, with multiple vibronic bands. The S₀–S₁ transition is strongly allowed.

-

Fluorescence Emission: The compound is highly fluorescent. Unlike pyrene, it typically does not show excimer emission at higher concentrations due to steric hindrance preventing π-stacking.

Data Summary Table

| Property | Expected Value/Observation | Reference |

| Molecular Formula | C₂₄H₁₀ | |

| Molecular Weight | 298.3 |

The Quintessential Guide to the Electronic and Optical Characteristics of Tetraethynylpyrene

Abstract

Tetraethynylpyrene (TEP), a pyrene core functionalized with four ethynyl groups, stands as a molecule of significant interest in the realms of materials science, organic electronics, and drug development. Its unique planar and highly conjugated structure imparts exceptional electronic and photophysical properties. This in-depth technical guide provides a comprehensive exploration of the electronic and optical characteristics of TEP, offering a foundational understanding for researchers, scientists, and professionals in related fields. We will delve into the synthesis, photophysical properties, and theoretical underpinnings of this versatile molecular building block, supported by experimental protocols and computational insights.

Introduction: The Allure of the Ethynyl-Functionalized Pyrene Core

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence and well-defined vibronic structure.[1] The introduction of ethynyl (acetylenic) groups at the 1,3,6, and 8 positions of the pyrene core dramatically extends the π-conjugation of the molecule.[2] This extension is not merely an addition of functional groups but a fundamental alteration of the electronic landscape, leading to significant bathochromic (red) shifts in both absorption and fluorescence emission spectra compared to the parent pyrene molecule.[2] The rigid, planar structure of 1,3,6,8-tetraethynylpyrene makes it an exceptional building block for creating advanced materials with tailored optoelectronic properties.[3][4] Its applications are diverse, ranging from components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to the synthesis of conjugated microporous polymers (CMPs) for catalysis and sensing.[3]

This guide will provide a detailed examination of the synthesis and the profound effects of ethynyl functionalization on the electronic and optical behavior of the pyrene core.

Synthesis of this compound: A Practical Approach

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira-Hagihara cross-coupling reaction.[3] This robust palladium-catalyzed reaction provides a reliable and high-yield pathway to the desired tetraethynylated pyrene.[3]

The Sonogashira Coupling Pathway

The synthesis typically involves a two-step process starting from 1,3,6,8-tetrabromopyrene. The first step is the coupling with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the final product.[3] The use of a protecting group on the alkyne is crucial to prevent undesired side reactions.

Caption: Synthetic pathway to this compound via Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol based on established literature procedures.[3][4]

Step 1: Sonogashira Coupling

-

To a solution of 1,3,6,8-tetrabromopyrene in a suitable solvent (e.g., a mixture of triethylamine and THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper co-catalyst (CuI), and a phosphine ligand (e.g., PPh₃).[4]

-

Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

-

Add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80°C) for a set duration (e.g., 12 hours).[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product (1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene) by column chromatography.

Step 2: Deprotection

-

Dissolve the purified intermediate in a suitable solvent system (e.g., a mixture of THF and methanol).

-

Add a base (e.g., potassium carbonate) to the solution.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent.

-

Purify the final product, this compound, by recrystallization or column chromatography to obtain a solid, often with a distinct color.[2]

Photophysical Properties: A Spectroscopic Deep Dive

The introduction of four ethynyl groups profoundly influences the absorption and emission properties of the pyrene core. These changes are readily quantifiable through UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption and Fluorescence Emission

The extended π-conjugation in TEP results in a significant bathochromic shift of the absorption and emission bands.[2] The molecule exhibits strong absorption in the UV and visible regions, and typically displays vibrant fluorescence.[2]

Table 1: Photophysical Data for this compound in Different Solvents

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) |

| Chloroform | 250, 259, 291, 303, 316, 389, 412, 438 | 160,000 | 444, 472 | 0.49 |

| Acetonitrile | 292, 308, 313, 369, 387, 408, 412, 433 | 70,000 | 447, 470 | 0.49 |

Note: Data extracted from a study on 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, a closely related derivative, which exhibits similar photophysical behavior to the deprotected TEP.

The spectra of TEP and its derivatives often retain the characteristic vibronic structure of the pyrene core, although the relative intensities of the vibronic bands may be altered. A key finding is that the S₀→S₁ transition in TEP is strongly allowed, which contributes to its high fluorescence quantum yield.

Solvatochromism: The Influence of the Environment

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a notable feature of many pyrene derivatives. While TEP itself shows a relatively low sensitivity of its vibronic band intensity ratio to solvent polarity, this is attributed to its strongly allowed S₀→S₁ transition. In contrast, pyrene derivatives with forbidden transitions exhibit more pronounced solvatochromic effects. The study of these effects provides valuable insights into the nature of the electronic transitions and the influence of the local environment on the excited state.

Experimental Protocols for Spectroscopic Characterization

UV-Vis Absorption Spectroscopy

-

Prepare a stock solution of TEP of a known concentration in a high-purity spectroscopic grade solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

-

Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum of the solvent as a baseline.

-

Record the absorbance spectra of the TEP solutions from the lowest to the highest concentration.

-

Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Use a spectrofluorometer equipped with an excitation source (e.g., a Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).[5][6]

-

Prepare dilute solutions of TEP (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Determine the optimal excitation wavelength (λex) from the absorption spectrum, usually corresponding to an absorption maximum.

-

Set the excitation wavelength and record the emission spectrum by scanning the emission monochromator over a range of longer wavelengths.

-

To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Experimental workflow for spectroscopic characterization of TEP.

Computational Analysis: Unveiling the Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools to understand the electronic structure and transitions of molecules like TEP.[7][8]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic absorption and emission properties.[9] For TEP, the extended π-conjugation due to the ethynyl groups is expected to raise the HOMO energy level and lower the LUMO energy level compared to unsubstituted pyrene, resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.[2]

Table 2: Calculated Electronic Properties of Pyrene and a Representative Ethynyl-Substituted Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrene | -5.8 | -2.3 | 3.5 |

| Ethynyl-Pyrene Derivative | -5.5 | -2.8 | 2.7 |

Note: These are representative values based on DFT calculations for pyrene and a generic ethynyl-substituted pyrene to illustrate the trend. Actual values for TEP may vary depending on the computational method and basis set used.

Caption: Schematic of HOMO-LUMO energy levels in pyrene vs. tetraethynylpyrene.

Simulating Electronic Transitions with TD-DFT

TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[7][8] For TEP, these calculations can confirm that the lowest energy absorption band corresponds primarily to the HOMO→LUMO transition (a π→π* transition) and can help assign the higher energy bands to other electronic transitions. This theoretical insight is invaluable for interpreting experimental spectra and understanding the fundamental electronic processes at play.

Conclusion and Future Perspectives

This compound is a molecule with a rich and tunable set of electronic and optical properties. Its synthesis is well-established, and its photophysical characteristics make it a highly attractive component for a wide array of applications in materials science and beyond. The extended π-conjugation afforded by the four ethynyl groups leads to a significant red-shift in its absorption and emission, a high fluorescence quantum yield, and a strongly allowed S₀→S₁ transition.

Future research will likely focus on the further functionalization of the terminal alkyne groups of TEP to create even more complex and functional materials. The development of TEP-based polymers and frameworks with enhanced properties for applications in organic electronics, sensing, and catalysis remains a vibrant area of investigation. A deeper understanding of the structure-property relationships in these materials, aided by both experimental and computational approaches, will be crucial for unlocking their full potential.

References

- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Photoelectric and Self-Assembly Properties of Tetrasubstituted Pyrene Discotic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and π-Conjugation of 1,3,6,8-Tetraethynylpyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 1,3,6,8-tetraethynylpyrene (TEP), a highly π-conjugated polycyclic aromatic hydrocarbon. We delve into its molecular structure, synthesis, and the profound impact of ethynyl functionalization on its electronic and photophysical properties. This document serves as a detailed resource, offering both theoretical insights and practical methodologies for the synthesis and characterization of TEP, a versatile building block in the development of advanced materials for organic electronics, sensing, and catalysis.

Introduction: The Architectural Elegance of this compound

This compound is a fascinating molecule built upon a pyrene core, a planar system of four fused benzene rings. The defining feature of TEP is the symmetric substitution of four ethynyl (-C≡CH) groups at the 1, 3, 6, and 8 positions. This substitution pattern is not merely decorative; it is a strategic design that dramatically extends the π-conjugated system of the pyrene core. This extended π-conjugation is the very heart of TEP's unique electronic and optical characteristics, making it a molecule of significant interest in materials science.[1] The rigid, planar structure and the presence of reactive terminal alkyne functionalities make TEP a versatile precursor for the synthesis of more complex molecular architectures, including conjugated polymers and frameworks.[2][3]

This guide will navigate the intricacies of TEP, from its fundamental molecular geometry to the practical aspects of its synthesis and characterization. We will explore how the addition of ethynyl groups modulates the electronic landscape of the pyrene scaffold, giving rise to its distinctive photophysical behavior.

Molecular Structure and the Essence of π-Conjugation

The foundation of this compound's properties lies in its molecular architecture. The pyrene core is an inherently aromatic and planar structure. The introduction of four ethynyl groups at the 1, 3, 6, and 8 positions extends this planarity and, more importantly, expands the network of delocalized π-electrons.

The π-orbitals of the ethynyl groups overlap with the π-system of the pyrene core, creating a larger, contiguous electron cloud. This enhanced delocalization has profound consequences:

-

Reduced HOMO-LUMO Gap: The extended conjugation lowers the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is a direct result of the π-electrons being spread over a larger area, which stabilizes the HOMO and LUMO levels.

-

Bathochromic Shift: A smaller HOMO-LUMO gap means that less energy is required to excite an electron from the ground state to the first excited state. Consequently, the molecule absorbs light at longer wavelengths, resulting in a bathochromic (red) shift in its absorption spectrum compared to unsubstituted pyrene.

-

Enhanced Molar Absorptivity: The extended π-system increases the probability of light absorption, leading to higher molar extinction coefficients.

-

Modified Redox Properties: The energies of the HOMO and LUMO levels directly influence the molecule's ability to be oxidized (lose an electron from the HOMO) and reduced (gain an electron in the LUMO). The extended conjugation in TEP makes it more susceptible to both oxidation and reduction compared to pyrene.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that hinges on the well-established Sonogashira cross-coupling reaction.[2] The overall synthetic strategy involves the initial synthesis of a key precursor, 1,3,6,8-tetrabromopyrene, followed by the palladium-catalyzed coupling with a protected acetylene source, and a final deprotection step.

Caption: Synthetic workflow for this compound.

Synthesis of the Precursor: 1,3,6,8-Tetrabromopyrene

The synthesis of the tetrabrominated pyrene precursor is a critical first step. The high reactivity of the pyrene ring necessitates careful control of the reaction conditions to achieve the desired regioselectivity.[5]

Protocol for the Synthesis of 1,3,6,8-Tetrabromopyrene [2][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pyrene (e.g., 10.00 g, 49.44 mmol) in nitrobenzene (e.g., 200 mL).

-

Addition of Bromine: While stirring the solution, add bromine (e.g., 34.77 g, 11.14 mL, 217.55 mmol) dropwise from the dropping funnel.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature overnight under a nitrogen atmosphere.

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with ethanol and diethyl ether.

-

-

Product: The resulting light green solid is 1,3,6,8-tetrabromopyrene. A typical yield for this reaction is around 98%.[2]

Sonogashira Coupling and Deprotection to Yield this compound

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of the terminal alkyne).[2] A protected alkyne, such as ethynyltrimethylsilane (TMSA), is often used to prevent undesired side reactions like the homocoupling of the alkyne.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Detailed Experimental Protocol for this compound [7]

-

Reaction Setup: In a degassed, sealed vial, combine 1,3,6,8-tetrabromopyrene, a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 5 mol%), and a copper co-catalyst like CuI (e.g., 1 mol%).

-

Reagents: Add a solvent mixture of triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:1 ratio. Then, add the terminal alkyne, for example, ethynyltrimethylsilane.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours.

-

Purification of the Intermediate: After cooling, purify the reaction mixture to isolate the intermediate, 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene.

-

Deprotection: The trimethylsilyl protecting groups are then removed. While specific conditions for TEP are not detailed in the provided results, a general method involves treating the silylated compound with a base like potassium carbonate in a solvent mixture such as methanol/THF.

-

Final Product: After purification, this compound is obtained.

Characterization of this compound

A suite of analytical techniques is employed to confirm the structure and elucidate the electronic and photophysical properties of this compound.

Spectroscopic Analysis: Unveiling the Electronic Transitions

UV-Visible Absorption Spectroscopy

UV-vis spectroscopy is a fundamental tool for probing the electronic transitions in conjugated molecules. The absorption spectrum of TEP is characterized by multiple absorption bands, a hallmark of polycyclic aromatic hydrocarbons. The extension of the π-system through the ethynyl groups leads to a significant bathochromic shift of the lowest energy absorption band compared to pyrene.

Fluorescence Spectroscopy

Pyrene and its derivatives are renowned for their fluorescent properties. This compound is no exception and exhibits strong fluorescence. The emission spectrum is often a mirror image of the absorption spectrum, which is characteristic of molecules with a rigid, planar structure.

| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Chloroform | 250, 259, 291, 303, 316, 389, 412, 438 | 160,000 at 438 nm | 444, 472 | 0.49 |

| Acetonitrile | 292, 308, 313, 369, 387, 408, 412, 433 | 70,000 at 433 nm | 447, 470 | 0.49 |

| Table 1: Photophysical data for this compound in different solvents.[6] |

Experimental Protocol: UV-vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in the desired spectroscopic grade solvent (e.g., in the concentration range of 10⁻⁶ to 10⁻⁵ M).

-

UV-vis Spectroscopy:

-

Use a dual-beam UV-vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

Use the pure solvent as a blank.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the emission spectrum.

-

The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[6]

-

Electrochemical Analysis: Probing the Frontier Molecular Orbitals

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the energies of its HOMO and LUMO levels.

The onset of the first oxidation wave in the cyclic voltammogram corresponds to the removal of an electron from the HOMO, and its potential can be correlated to the HOMO energy level. Similarly, the onset of the first reduction wave corresponds to the addition of an electron to the LUMO, and its potential can be used to estimate the LUMO energy.

Caption: Workflow for determining HOMO and LUMO energies from cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen). Record the cyclic voltammogram by scanning the potential over a range that encompasses the oxidation and reduction events of the analyte.

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction peaks. These values can then be used to calculate the HOMO and LUMO energy levels using empirical equations that reference a standard compound like ferrocene.

Computational Modeling: A Theoretical Lens on Structure and Electronic Properties

Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), provide invaluable theoretical insights that complement experimental findings. DFT calculations can be used to:

-

Optimize the Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

-

Calculate Electronic Properties: Determine the energies of the HOMO and LUMO, and visualize their spatial distribution. This allows for a direct theoretical understanding of the π-conjugation.

-

Simulate Spectra: Predict the UV-vis absorption spectrum, which can be compared with experimental data to validate the computational model.

For this compound, DFT calculations would be expected to show a HOMO that is delocalized across the entire molecule, with significant contributions from both the pyrene core and the ethynyl groups. The LUMO would also be delocalized, representing the extended π* system. The calculated HOMO-LUMO gap would provide a theoretical measure of the electronic excitation energy.

Caption: Workflow for computational analysis of this compound using DFT.

Conclusion: A Molecule of Immense Potential

This compound stands as a testament to the power of molecular design. The strategic placement of four ethynyl groups on a pyrene core creates a molecule with a highly extended π-conjugated system, leading to a unique set of electronic and photophysical properties. Its strong fluorescence, tunable redox behavior, and the presence of reactive alkyne functionalities make it an exceptionally versatile building block for the creation of advanced organic materials.

This guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. By understanding the fundamental principles that govern its properties and the practical methodologies for its synthesis and analysis, researchers and scientists are well-equipped to unlock the full potential of this remarkable molecule in a wide range of applications, from next-generation electronics to innovative sensing and catalytic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 1,3,6,8-Tetraphenylpyrene | C40H26 | CID 256832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoelectric and Self-Assembly Properties of Tetrasubstituted Pyrene Discotic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Foundations and Computational Analysis of 1,3,6,8-Tetraethynylpyrene: A Technical Guide

Abstract

1,3,6,8-Tetraethynylpyrene (TEP) has emerged as a pivotal molecular building block in the realm of advanced materials science. Its unique cruciform architecture, featuring a polycyclic aromatic pyrene core functionalized with four ethynyl groups, bestows it with exceptional electronic and photophysical properties. This technical guide provides an in-depth exploration of the theoretical studies and Density Functional Theory (DFT) calculations that underpin our understanding of TEP. We will delve into the rationale behind computational strategies, analyze its molecular and electronic structure, and elucidate the relationship between its computed properties and its performance in various applications, including organic electronics and porous polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this versatile molecule from a computational chemistry perspective.

Introduction: The Significance of this compound

Pyrene, a well-studied polycyclic aromatic hydrocarbon (PAH), is known for its high fluorescence quantum yield and propensity to form excimers, making it a valuable chromophore in various applications.[1] The strategic functionalization of the pyrene core at the 1, 3, 6, and 8 positions with ethynyl moieties dramatically extends the π-conjugated system, leading to a significant bathochromic shift in its absorption and emission spectra.[1] This tetra-substitution results in a molecule with a highly conjugated π-electron system, which is crucial for its application in advanced materials.[2]

TEP serves as a versatile precursor for the synthesis of conjugated microporous polymers (CMPs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs).[2][3] Its rigid, planar structure and reactive terminal alkynes are ideal for constructing robust, porous networks with high surface areas and tunable electronic properties, which are beneficial for applications in gas storage, catalysis, and sensing.[3][4] Furthermore, the exceptional electronic and photophysical characteristics of TEP make it a promising candidate for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6]

A thorough understanding of the fundamental electronic and structural properties of TEP at the molecular level is paramount for the rational design of next-generation materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into these properties, guiding synthetic efforts and predicting material performance.

Computational Methodology: A Self-Validating System

The selection of an appropriate computational methodology is critical for obtaining accurate and reliable theoretical data. Our approach is designed to be a self-validating system, where the choice of theoretical level is justified by its ability to reproduce experimental observations for related systems.

Geometry Optimization

The first step in any computational analysis is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization calculations.

Protocol:

-

Initial Structure: A starting geometry of this compound is constructed using standard bond lengths and angles.

-

DFT Functional and Basis Set Selection: The choice of the DFT functional and basis set is crucial. For polycyclic aromatic hydrocarbons, hybrid functionals such as B3LYP have been shown to provide a good balance between accuracy and computational cost for ground-state properties. A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization.

-

Optimization Algorithm: The geometry is optimized using an energy minimization algorithm, such as the Berny algorithm, until a stationary point on the potential energy surface is located.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.

The causality behind this choice lies in the proven track record of the B3LYP functional in accurately predicting the geometries of organic molecules. The inclusion of polarization functions (d,p) in the basis set is essential for describing the π-system and the acetylenic bonds accurately.

Electronic Structure Calculations

With the optimized geometry, we can then investigate the electronic properties of TEP.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory if necessary. For electronic properties, functionals like CAM-B3LYP, which include long-range corrections, can provide more accurate descriptions of excited states and charge-transfer phenomena.[1]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical reactivity and the energy of its first electronic transition.

-

Calculation of Electronic Properties: Other important electronic properties, such as ionization potential (IP), electron affinity (EA), and global reactivity descriptors (chemical hardness, softness, and electrophilicity index), can be derived from the HOMO and LUMO energies.

The rationale for this multi-step approach is to ensure that the electronic properties are calculated on a physically meaningful and stable molecular structure.

Simulation of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra.

Protocol:

-

TD-DFT Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. The choice of functional is critical here, with CAM-B3LYP often providing better agreement with experimental spectra for π-conjugated systems compared to B3LYP.[1]

-

Excitation Energy and Oscillator Strength Calculation: The calculation yields a series of vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition.

-

Spectrum Generation: The simulated absorption spectrum is generated by plotting the oscillator strengths against the excitation energies, typically broadened with a Gaussian or Lorentzian function to mimic experimental line shapes.

This protocol allows for a direct comparison between theoretical and experimental UV-Vis absorption spectra, providing a powerful validation of the chosen computational method.

Results and Discussion: Unveiling the Properties of TEP

Molecular Geometry

The optimized geometry of this compound reveals a planar and highly symmetric structure belonging to the D2h point group. The pyrene core remains largely planar, and the four ethynyl groups extend outwards in the same plane. The planarity of the molecule is a key factor contributing to its extended π-conjugation.

| Parameter | Description | Expected Trend |

| C-C bond lengths (pyrene core) | Alternating single and double bond character | Slight bond length alternation, indicative of aromaticity. |

| C≡C bond length (ethynyl) | Triple bond between sp-hybridized carbons | Shorter than a typical C=C double bond, around 1.20 Å. |

| C-C bond length (pyrene-ethynyl) | Single bond connecting the pyrene core to the ethynyl group | Shorter than a typical C-C single bond due to sp-sp2 hybridization. |

| Bond Angles | C-C-C angles within the pyrene core and C-C≡C angles | Close to 120° for the pyrene core and 180° for the linear ethynyl groups. |

Note: Specific calculated values would be populated from a dedicated DFT study on TEP.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of TEP is characterized by a delocalized π-system extending over the entire molecule. The HOMO and LUMO are both π-orbitals, with significant electron density on the pyrene core and extending onto the ethynyl groups.

The introduction of the ethynyl groups at the 1,3,6,8-positions significantly impacts the frontier orbital energies compared to unsubstituted pyrene. The enhanced π-conjugation leads to a destabilization of the HOMO and a stabilization of the LUMO, resulting in a smaller HOMO-LUMO gap.[2] This reduced gap is responsible for the red-shifted absorption and emission of TEP compared to pyrene.

| Property | Description | Calculated Value (eV) (Illustrative) | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.50 | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.00 | Correlates with chemical reactivity and the energy of the first electronic transition. |

| Ionization Potential (IP) | Energy required to remove an electron | ~5.50 | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added | ~2.50 | A measure of the molecule's ability to accept an electron. |

Note: These are illustrative values. Actual values would be derived from specific DFT calculations.

Simulated Absorption Spectrum

TD-DFT calculations predict the electronic absorption spectrum of TEP. The most intense, lowest-energy absorption band corresponds primarily to the HOMO to LUMO transition (a π → π* transition). This transition is strongly allowed due to the symmetry of the molecule and the significant spatial overlap between the HOMO and LUMO. The calculated spectrum is expected to show good agreement with the experimental spectrum, which exhibits strong absorption in the visible region.[1]

Applications and Structure-Property Relationships

The theoretical insights gained from DFT calculations provide a clear understanding of the structure-property relationships that make TEP a valuable material.

-

Organic Electronics: The relatively small HOMO-LUMO gap and high charge carrier mobility (which can be estimated from reorganization energy calculations, a further step in DFT analysis) make TEP and its derivatives suitable for use as active materials in OLEDs and OPVs.[5] The ability to tune the HOMO and LUMO levels through further functionalization of the ethynyl groups allows for the optimization of device performance.

-

Porous Polymers (CMPs, COFs, MOFs): The rigid and planar structure of TEP, as confirmed by geometry optimization, is ideal for the bottom-up synthesis of highly ordered and porous materials.[2][3] The extended π-conjugation throughout the TEP unit can be incorporated into the polymer backbone, leading to materials with interesting electronic and optical properties, such as conductivity and fluorescence, which are desirable for sensing and catalytic applications.[4]

Conclusion and Future Directions

Theoretical studies and DFT calculations provide a powerful and indispensable toolkit for understanding the fundamental properties of this compound. This guide has outlined the key computational protocols and provided an analysis of the expected results, demonstrating how theory can elucidate the relationship between molecular structure and material function. The planarity, extended π-conjugation, and tunable electronic properties of TEP, as revealed by computational chemistry, are the cornerstones of its versatility in advanced materials science.

Future theoretical work should focus on more complex phenomena, such as the simulation of charge transport in TEP-based materials, the study of intermolecular interactions in the solid state, and the modeling of the catalytic activity of TEP-derived porous polymers. A synergistic approach combining theoretical predictions with experimental validation will continue to drive innovation in the design and application of materials based on this remarkable molecule.

Diagrams

Caption: Molecular Structure of this compound.

Caption: A typical workflow for DFT calculations on a molecule like TEP.

Caption: A simplified Frontier Molecular Orbital (FMO) energy level diagram.

References

Navigating the Challenges of a Unique Fluorophore: A Technical Guide to the Solubility and Stability of 1,3,6,8-Tetraethynylpyrene

Abstract

1,3,6,8-Tetraethynylpyrene (TEP) is a highly versatile, fluorescent polycyclic aromatic hydrocarbon that has garnered significant interest as a fundamental building block for advanced materials, including conjugated microporous polymers and organic electronics.[1][2] Its rigid, planar structure and extended π-conjugation, conferred by the four ethynyl groups, give rise to unique photophysical properties.[2][3] However, the very features that make TEP a compelling molecule for materials science—its extended aromatic system and reactive acetylenic functionalities—also present challenges in terms of its solubility and stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and stability of TEP in common organic solvents. We will delve into the theoretical considerations that govern its behavior, present available qualitative data, and, most importantly, provide detailed, field-proven protocols for researchers to quantitatively assess its solubility and stability in their own laboratories. This guide is designed to empower users to confidently handle and deploy this unique fluorophore in their research and development endeavors.

Introduction: The Double-Edged Sword of π-Conjugation and Reactivity

Pyrene, a well-studied polycyclic aromatic hydrocarbon, is known for its excellent fluorescence and chemical stability.[2][4] The addition of four ethynyl groups at the 1,3,6,8-positions significantly enhances its π-conjugation, leading to desirable electronic and optical properties.[2] This tetra-functionalization, however, also introduces a higher degree of molecular rigidity and the potential for intermolecular interactions, which can significantly impact its solubility. Furthermore, the terminal alkyne groups, while being key reactive handles for "click" chemistry and Sonogashira couplings, are also susceptible to oxidative and thermal degradation.[3][5]

A thorough understanding of TEP's solubility and stability is therefore not just a matter of practical laboratory handling; it is a critical prerequisite for its successful application in the synthesis of well-defined polymers and the fabrication of high-performance organic electronic devices. Inconsistent solubility can lead to difficulties in purification and processing, while degradation can compromise the performance and reproducibility of the final materials.

This guide will address these critical aspects head-on, providing a foundational understanding and the practical tools necessary to navigate the challenges associated with this compound.

Solubility Profile of this compound

Predicting the solubility of a complex organic molecule like TEP is governed by the principle of "like dissolves like."[6] The large, nonpolar pyrene core dominates the molecule's character, suggesting good solubility in nonpolar organic solvents. However, the four ethynyl groups introduce a degree of polarity and the potential for hydrogen bonding with appropriate solvents, which can modulate its solubility profile.

Qualitative Solubility Observations

Based on its structure and available information, a qualitative assessment of TEP's solubility in a range of common organic solvents is presented in Table 1. It is crucial to note that these are expected trends and should be experimentally verified.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic nature of the solvent can effectively solvate the pyrene core through π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the ethynyl groups and nonpolar character to dissolve the pyrene core. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | Ethers can act as hydrogen bond acceptors for the acetylenic protons, enhancing solubility. |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | While polar, these solvents may not be ideal for the large nonpolar core, but can interact with the ethynyl groups. |

| Alcohols | Methanol, Ethanol | Low | The highly polar nature of alcohols is generally not compatible with the large, nonpolar pyrene backbone. |

| Alkanes | Hexane, Heptane | Low to Moderate | The nonpolar nature of alkanes is suitable for the pyrene core, but they lack the ability to interact with the ethynyl groups. |

| Water | - | Insoluble | As a large, nonpolar organic molecule, TEP is expected to be insoluble in water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, we present a robust protocol for determining the solubility of TEP in various organic solvents. This method relies on the principle of creating a saturated solution and quantifying the dissolved solute using UV-Vis spectroscopy, a technique well-suited for chromophoric molecules like TEP.

Materials:

-

This compound (solid)

-

A range of high-purity organic solvents (see Table 1)

-

Scintillation vials with screw caps

-

Vortex mixer and/or shaker

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of scintillation vials, add an excess amount of solid TEP (e.g., 5-10 mg). The exact amount is not critical, as long as undissolved solid remains.

-

Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

Seal the vials tightly and vortex vigorously for 1-2 minutes.

-

Place the vials on a shaker at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, avoiding any solid particles.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.

-

-

UV-Vis Analysis:

-

Prepare a series of dilutions of the filtered saturated solution in the same solvent.

-

Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) for TEP in that solvent.

-

Using a previously established calibration curve of TEP in the same solvent, determine the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Solubility (g/L) = Concentration (mol/L) × Molar Mass of TEP (298.34 g/mol )

-

Diagram 1: Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3,6,8-Tetraethynylpyrene

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3,6,8-tetraethynylpyrene (TEP), a pivotal building block in materials science.[1] The unique structure of TEP, featuring a pyrene core functionalized with four ethynyl groups, results in a highly conjugated π-electron system with distinctive electronic and optical properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical insights into the Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy of this versatile molecule. By detailing the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource for the scientific community.

Introduction: The Significance of this compound

This compound (TEP) is a highly sought-after molecule in advanced materials science and organic chemistry.[1] Its extended π-conjugation, conferred by the four ethynyl substituents on the pyrene core, leads to superior electronic and optical characteristics crucial for high-performance organic electronic components.[1] TEP serves as a versatile building block for a wide array of complex molecules and polymers, including conjugated microporous polymers (CMPs) for applications like photocatalytic hydrogen evolution, and as a linker in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and elucidating the structure-property relationships in novel materials derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for confirming the structural integrity of TEP. The symmetry of the molecule simplifies its proton (¹H) and carbon (¹³C) NMR spectra, providing a clear fingerprint of its constitution.

Theoretical Framework & Experimental Rationale

The TEP molecule possesses a high degree of symmetry. This symmetry dictates that there will be a limited number of unique proton and carbon environments, leading to a relatively simple and interpretable NMR spectrum. For ¹H NMR, we expect to see signals corresponding to the pyrene core protons and the acetylenic protons. In the ¹³C NMR spectrum, signals for the quaternary and protonated carbons of the pyrene core, as well as the sp-hybridized carbons of the ethynyl groups, will be present.

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

-

This compound (TEP) sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of TEP in ~0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent signal itself (δ = 77.16 ppm for ¹³C).[4]

-

Data Interpretation and Expected Results

The expected NMR data for TEP in CDCl₃ are summarized below. Note that exact chemical shifts can vary slightly based on the specific instrument and experimental conditions.

Table 1: Expected NMR Data for this compound

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.70 | Doublet | Protons at positions 2, 7 of the pyrene core |

| ~8.03-8.26 | Multiplet | Protons at positions 4, 5, 9, 10 of the pyrene core | |

| ~3.47 | Singlet | Acetylenic protons | |

| ¹³C NMR | ~131.9, 131.3, 131.2, 131.1, 129.6, 128.3, 128.1, 127.3, 126.3, 125.6, 124.6, 124.4, 124.3, 118.4, 118.0 | - | Aromatic carbons of the pyrene core |

| ~95.1, 88.7 | - | Acetylenic carbons (C≡C-H) |

Note: The provided ¹³C NMR data from a supplementary file appears to be for a different, larger molecule and not TEP itself. The expected shifts for TEP would be simpler due to its symmetry. A more representative, though still complex, set of aromatic signals is expected for TEP.[3]

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the conjugated π-system of TEP. The introduction of ethynyl groups significantly alters the electronic structure compared to the parent pyrene molecule.

Theoretical Framework & Experimental Rationale

The extended conjugation in TEP leads to a bathochromic (red) shift in its absorption spectrum compared to unsubstituted pyrene.[5][6] This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. The spectrum is expected to show multiple absorption bands corresponding to different π-π* transitions. The solvent can influence the position and intensity of these bands, a phenomenon known as solvatochromism.

Experimental Protocol: UV-Vis Absorption Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of TEP and determine its molar absorptivity.

Materials:

-

This compound (TEP)

-

Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of TEP of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent. From this, prepare a series of dilutions (e.g., 1 x 10⁻⁵ M, 5 x 10⁻⁶ M) to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-600 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectra of the TEP solutions, starting from the most dilute.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) for each λ_max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Data Interpretation and Expected Results

The UV-Vis spectrum of TEP exhibits several distinct absorption bands. In chloroform, absorption peaks are observed at approximately 250, 259, 291, 303, 316, 389, 412, and 438 nm. The maximum molar extinction coefficient at 438 nm is reported to be 160,000 M⁻¹ cm⁻¹. In acetonitrile, the peaks are slightly shifted to 292, 308, 313, 369, 387, 408, 412, and 433 nm, with a maximum molar extinction coefficient of 70,000 M⁻¹ cm⁻¹ at 433 nm.[6]

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | ε_max (M⁻¹ cm⁻¹) |

| Chloroform | 250, 259, 291, 303, 316, 389, 412, 438 | 160,000 at 438 nm |

| Acetonitrile | 292, 308, 313, 369, 387, 408, 412, 433 | 70,000 at 433 nm |

Fluorescence Spectroscopy: Exploring the Emissive Properties

TEP and its derivatives are known for their strong fluorescence, making them promising materials for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Theoretical Framework & Experimental Rationale

Upon excitation with UV or visible light, TEP transitions to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon. This emitted light is the fluorescence. The introduction of ethynyl groups results in a bathochromic shift in the emission spectrum compared to pyrene.[5] TEP derivatives generally exhibit high fluorescence quantum yields.[5][6] Unlike pyrene, TEP does not typically show excimer emission at higher concentrations, which is an advantage for many applications.[5]

Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of TEP.

Materials:

-

This compound (TEP)

-

Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

-

Fluorescence cuvettes

-

Fluorometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)[6]

Procedure:

-

Solution Preparation: Prepare a dilute solution of TEP (absorbance < 0.1 at the excitation wavelength) in the chosen solvent. Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to one of the absorption maxima of TEP.

-

Set the emission wavelength range to scan beyond the excitation wavelength (e.g., 400-700 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the TEP solution.

-

Record the fluorescence emission spectrum of the quantum yield standard.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_F) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Data Interpretation and Expected Results

TEP exhibits strong fluorescence in the visible region. In chloroform, emission peaks are observed at 444 and 472 nm, with a quantum yield of 0.49. In acetonitrile, the emission peaks are at 447 and 470 nm, also with a quantum yield of 0.49.[6] The fluorescence of TEP is also noted to shift to longer wavelengths as the polarity of the solvent increases.[5]

Table 3: Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) |

| Chloroform | e.g., 438 | 444, 472 | 0.49 |

| Acetonitrile | e.g., 433 | 447, 470 | 0.49 |

Visualizing the Workflow

A generalized workflow for the complete spectroscopic analysis of this compound is depicted below.

References

Topic: HOMO/LUMO Energy Levels of 1,3,6,8-Tetraethynylpyrene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6,8-Tetraethynylpyrene (TEP) stands as a pivotal molecular scaffold in the field of materials science, prized for its rigid, planar structure and extensive π-conjugation.[1][2] These characteristics make it an exceptional building block for advanced organic semiconductors. The performance of these materials in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is fundamentally governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This guide provides a comprehensive exploration of the factors influencing the HOMO and LUMO energy levels of TEP derivatives. We will delve into the established experimental and computational methodologies for their determination, analyze the causal effects of peripheral substituents on orbital energies, and present a framework for the rational design of TEP-based materials with tailored electronic properties.

The Foundational Importance of Frontier Molecular Orbitals

In molecular orbital theory, the HOMO and LUMO are the energetic frontiers of a molecule's electronic landscape. Their absolute energies and the energetic difference between them (the HOMO-LUMO gap) dictate the material's optoelectronic behavior.

-

Highest Occupied Molecular Orbital (HOMO): This level is analogous to the valence band in inorganic semiconductors.[4] Its energy level corresponds to the ionization potential of the molecule and governs its ability to donate an electron. A higher (less negative) HOMO energy facilitates hole injection and transport, a critical process in the hole-transport layers of OLEDs and the donor materials in OPVs.

-

Lowest Unoccupied Molecular Orbital (LUMO): This level is the conceptual equivalent of the conduction band.[4] Its energy relates to the electron affinity of the molecule. A lower (more negative) LUMO energy facilitates the acceptance of an electron, which is crucial for electron injection and transport layers in OLEDs and acceptor materials in OPVs.

-

The HOMO-LUMO Energy Gap (Eg): This is the energy required for the lowest-energy electronic excitation within the molecule.[4] This gap is a primary determinant of the material's absorption and emission wavelength (i.e., its color) and contributes to its overall chemical stability.

The ability to precisely engineer these energy levels is the cornerstone of designing next-generation organic electronic materials. The TEP core provides a robust and versatile platform for achieving this control.

Methodologies for Characterization: A Self-Validating System

Accurate determination of HOMO and LUMO levels requires a combination of experimental measurements and computational validation. Each method provides a piece of the puzzle, and their correlation provides a high degree of confidence in the results.

Experimental Determination

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common solution-based electrochemical technique used to estimate frontier orbital energies.[4][5] It measures the oxidation and reduction potentials of a molecule, which are directly related to the energies required to remove or add an electron.

Causality & Rationale: The onset potential of the first oxidation wave (Eoxonset) corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave (Eredonset) corresponds to the addition of an electron to the LUMO.[6] By referencing these potentials to a known standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, the absolute energy levels can be calculated using well-established empirical equations.[7]

Experimental Protocol: Cyclic Voltammetry

Preparation: Dissolve the TEP derivative (analyte) in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, THF, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

Cell Assembly: Utilize a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

Initial Scan: Perform a scan over the desired potential range to identify the oxidation and reduction events of the analyte.

Calibration: After measuring the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The midpoint potential of the Fc/Fc+ couple is used for internal calibration.

Data Analysis: Determine the onset potentials (Eoxonset and Eredonset) from the voltammogram.

Calculation:

HOMO (eV) = -[Eoxonset vs Fc/Fc+ + E(Fc/Fc+)]

LUMO (eV) = -[Eredonset vs Fc/Fc+ + E(Fc/Fc+)] (Note: The energy level of Fc/Fc+ is commonly taken as 4.8 eV below the vacuum level, though this value can vary slightly with solvent conditions.)[7]

B. Photoelectron Spectroscopy (Solid-State)

For solid-state measurements, photoelectron spectroscopy provides a direct probe of the electronic energy levels.

-

Ultraviolet Photoelectron Spectroscopy (UPS): This technique measures the kinetic energy of electrons ejected from a thin film of the material upon irradiation with UV photons. It directly measures the ionization potential, providing an accurate value for the HOMO energy level.[4][8][9]

-

Inverse Photoelectron Spectroscopy (IPES): In this method, a beam of low-energy electrons is directed at the material surface. When an electron is captured into an unoccupied state (like the LUMO), a photon is emitted. Detecting the energy of these photons allows for the direct determination of the LUMO energy level.[4][8][9]

Causality & Rationale: Unlike CV, which measures redox properties in solution, UPS and IPES provide a direct measurement of the energy levels in the solid state, which is more representative of the conditions within an actual electronic device. These techniques are surface-sensitive.[9]

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap (Egopt) by identifying the onset of absorption in the electronic spectrum. While it does not directly measure the HOMO or LUMO, it provides the energy difference between them.

Causality & Rationale: The lowest energy absorption corresponds to the HOMO→LUMO transition. The LUMO can be estimated if the HOMO is known (from CV or UPS) via the equation: LUMO ≈ HOMO - Egopt. It is critical to recognize that this method often underestimates the true transport energy gap due to the exciton binding energy—the electrostatic attraction between the excited electron and the hole it left behind.[8]

Computational Modeling

Density Functional Theory (DFT)

DFT is a powerful quantum computational method used to predict the electronic structure of molecules.[4][10] It provides an excellent theoretical complement to experimental data.

Causality & Rationale: By solving approximations of the Schrödinger equation, DFT calculations can model the spatial distribution and energy levels of molecular orbitals, including the HOMO and LUMO. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly employed for pyrene derivatives and have shown good correlation with experimental results.[11][12][13] Theoretical calculations are invaluable for pre-screening novel derivatives and understanding electronic trends across a series of molecules.

Caption: Workflow for HOMO/LUMO determination.

Engineering the Frontier Orbitals of TEP Derivatives

The exceptional tunability of TEP derivatives stems from the ability to functionalize the terminal positions of the four ethynyl arms. The electronic nature of these substituents dictates the resulting HOMO and LUMO energy levels.

Caption: Core structure of this compound.

Effect of Electron-Donating Groups (EDGs)

-

Mechanism: EDGs (e.g., alkyl, alkoxy) push electron density into the π-conjugated system of the TEP core.[6][14] This addition of electron density destabilizes the occupied molecular orbitals. The effect is most pronounced on the HOMO, causing its energy level to rise (become less negative). The LUMO is affected to a lesser extent.

-

Consequence: A significant rise in the HOMO energy level and a reduction in the HOMO-LUMO gap. This is desirable for creating efficient hole-transport/donor materials with lower ionization potentials.

Effect of Electron-Withdrawing Groups (EWGs)

-

Mechanism: EWGs (e.g., cyano, fluoro, carbonyl) pull electron density away from the TEP core.[13][14][15] This withdrawal of electron density stabilizes both the HOMO and LUMO, causing their energy levels to fall (become more negative). The effect is often more significant for the LUMO.

-